molecular formula C18H16F2N2O3 B6923797 N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

Cat. No.: B6923797
M. Wt: 346.3 g/mol
InChI Key: GJNIQZXKTRTGAF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazinones

Properties

IUPAC Name

N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-21(15-10-12(19)6-7-13(15)20)17(23)8-9-22-14-4-2-3-5-16(14)25-11-18(22)24/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNIQZXKTRTGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)F)F)C(=O)CCN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent.

    Introduction of the Propanamide Side Chain: The propanamide moiety can be introduced via a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)butanamide
  • N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)pentanamide

Uniqueness

N-(2,5-difluorophenyl)-N-methyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is unique due to its specific substitution pattern and the presence of the benzoxazinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

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